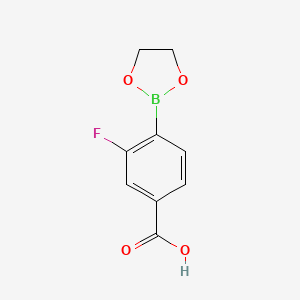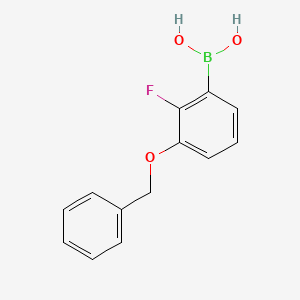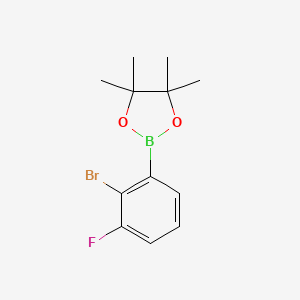
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It features a unique structure with a boron atom integrated into a dioxazaborocane ring, which is further substituted with a bromo and trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Applications De Recherche Scientifique
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its unique structure.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, making it useful in catalysis and as a building block in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-ethyl-1,3,6,2-dioxazaborocane
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-propyl-1,3,6,2-dioxazaborocane
Uniqueness
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]-6-butyl-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrF3NO2/c1-2-3-6-21-7-9-22-16(23-10-8-21)13-5-4-12(11-14(13)17)15(18,19)20/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNRJKPHLKKAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














